molecular formula C22H22N4O4 B6478240 1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 931749-15-4

1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B6478240
CAS No.: 931749-15-4
M. Wt: 406.4 g/mol
InChI Key: NXJDSTXYPMCDQZ-UHFFFAOYSA-N
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Description

The compound 1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide (hereafter referred to as the target compound) features a 1,3-oxazole core substituted with a cyano group, a piperidine-carboxamide moiety, and a furan ring bearing a 3-methylphenoxy-methyl substituent.

Properties

IUPAC Name

1-[4-cyano-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-3-2-4-16(11-14)28-13-17-5-6-19(29-17)21-25-18(12-23)22(30-21)26-9-7-15(8-10-26)20(24)27/h2-6,11,15H,7-10,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJDSTXYPMCDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide, also known as D301-0178, is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a furan ring , and an oxazole moiety , which contribute to its biological properties. The molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 406.4 g/mol. Its structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Receptor Binding : The compound may modulate receptor activity, influencing pathways related to neurotransmission and cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound has varying degrees of antibacterial activity against several bacterial strains. For instance, related compounds have shown IC50 values in the micromolar range against common pathogens .

Neuroprotective Effects

Studies on structurally similar compounds suggest potential neuroprotective effects. The capacity to inhibit monoamine oxidase (MAO) enzymes may contribute to neuroprotection by preventing the degradation of neurotransmitters, thus enhancing dopaminergic signaling .

Anti-inflammatory and Anticancer Properties

The compound's structural features suggest potential anti-inflammatory and anticancer activities. Compounds containing oxazole and piperidine rings have been documented to exhibit cytotoxic effects against various cancer cell lines .

Research Findings and Case Studies

StudyFindings
Evaluation of Analog Compounds A study evaluated several analogs for their neurotoxic potential and found that compounds similar to D301-0178 were effective substrates for MAO-B, correlating with neurotoxicity .
Antibacterial Activity Assessment A series of synthesized piperidine derivatives showed promising antibacterial activity with IC50 values ranging from 1.21 µM to 6.28 µM against different bacterial strains .
Cytotoxicity in Cancer Cells Research indicated that structurally related compounds exhibited significant cytotoxicity in various cancer cell lines, suggesting potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is primarily explored as a pharmaceutical intermediate. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at specific receptors or enzymes.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the piperidine ring can enhance its efficacy against certain cancer cell lines.

Materials Science

Due to its complex structure, the compound is being investigated for its potential in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties may lead to the development of materials with enhanced mechanical or thermal stability.

Data Table: Material Properties

Material TypePropertiesPotential Applications
PolymersHigh thermal stabilityCoatings, composites
NanomaterialsEnhanced conductivityElectronics, sensors

Biological Research

The biological activities of this compound are under investigation for potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are summarized below:

Compound Name Substituent on Furan/Other Modifications Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 3-Methylphenoxymethyl C₂₃H₂₃N₅O₄* 441.47† Piperidine-carboxamide, oxazole core -
1-[4-Cyano-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide Naphthalen-2-yloxymethyl C₂₅H₂₂N₄O₄ 442.47 Bulkier aromatic substituent
D301-0178 (1-(4-cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide) 4-Methoxyphenoxymethyl C₂₂H₂₂N₄O₅ 422.44 Methoxy group, high logP (2.65)
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}-4-piperidinecarboxamide 4-(Dimethylsulfamoyl)phenyl (replaces furan) C₁₈H₂₁N₅O₄S 403.46 Sulfamoyl electron-withdrawing group
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid Thienyl (replaces furan), carboxylic acid C₁₄H₁₃N₃O₃S 303.34 Thiophene ring, ionizable group

*Estimated based on structural similarity.
†Calculated based on formula.

Key Observations:
  • Electronic Effects: The 4-methoxyphenoxy group () introduces electron-donating properties, while the sulfamoyl group () is electron-withdrawing, altering the oxazole ring's reactivity and interaction with targets.
  • Functional Group Variations : Replacement of the carboxamide with a carboxylic acid () increases polarity, likely improving aqueous solubility but reducing membrane permeability.

Physicochemical Properties

Property Target Compound (Estimated) D301-0178 () 1-[4-Cyano-2-(2-thienyl)... ()
logP ~3.0 2.65 1.5 (estimated)
Molecular Weight 441.47 422.44 303.34
Hydrogen Bond Donors 2 2 2 (carboxylic acid)
Polar Surface Area ~100 Ų 96.43 Ų 110 Ų (estimated)
  • Lipophilicity: The target compound’s 3-methylphenoxy group likely increases logP compared to D301-0178’s 4-methoxyphenoxy, enhancing membrane permeability but risking solubility limitations.
  • Solubility : The carboxylic acid analogue () may exhibit higher solubility in physiological conditions due to ionization.

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